Ailanthone

Description

Properties

IUPAC Name |

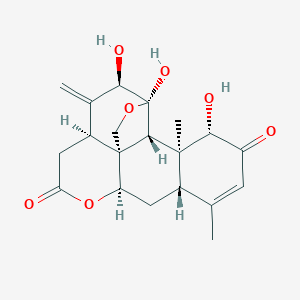

(1S,4R,5R,7S,11R,13S,17S,18S,19R)-4,5,17-trihydroxy-14,18-dimethyl-6-methylidene-3,10-dioxapentacyclo[9.8.0.01,7.04,19.013,18]nonadec-14-ene-9,16-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24O7/c1-8-4-12(21)16(24)18(3)10(8)5-13-19-7-26-20(25,17(18)19)15(23)9(2)11(19)6-14(22)27-13/h4,10-11,13,15-17,23-25H,2,5-7H2,1,3H3/t10-,11-,13+,15+,16+,17+,18+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBBVXGHSWZIJST-RLQYZCPESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)C(C2(C1CC3C45C2C(C(C(=C)C4CC(=O)O3)O)(OC5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)[C@H]([C@]2([C@H]1C[C@@H]3[C@]45[C@@H]2[C@]([C@@H](C(=C)[C@@H]4CC(=O)O3)O)(OC5)O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10913455 | |

| Record name | Ailanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

981-15-7 | |

| Record name | Ailanthone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=981-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ailanthone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000981157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ailanthone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10913455 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1β,11β,12α)-1,11,12-Trihydroxy-11,20-epoxypicrasa-3,13(21)-diene-2,16-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Ailanthone: A Technical Guide to its Natural Source and Isolation from Ailanthus altissima

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ailanthone, a potent quassinoid derived from the invasive tree of heaven (Ailanthus altissima), has garnered significant scientific interest for its diverse and potent biological activities, including notable anticancer and herbicidal properties. This technical guide provides an in-depth overview of this compound, focusing on its natural sourcing from A. altissima and detailed methodologies for its extraction, isolation, and purification. The document summarizes quantitative data on this compound yields, outlines comprehensive experimental protocols, and presents key signaling pathways modulated by this compound. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Ailanthus altissima

Ailanthus altissima, commonly known as the tree of heaven, is a rapidly growing, deciduous tree belonging to the Simaroubaceae family.[1] While considered an invasive species in many parts of the world, it is a rich source of bioactive secondary metabolites, with this compound being one of the most significant.[1] this compound is a complex, tetracyclic triterpenoid classified as a quassinoid.[2] Its molecular structure confers a wide range of biological activities, making it a promising candidate for therapeutic and agricultural applications.

This compound has been shown to exhibit potent cytotoxic effects against various cancer cell lines, including breast, colorectal, and gastric cancers.[3][4] Its mechanism of action often involves the induction of apoptosis, cell cycle arrest, and the modulation of key signaling pathways such as the PI3K/AKT pathway.[3][5] Furthermore, this compound possesses strong phytotoxic properties, making it a potential natural herbicide.[6]

This guide will focus on the practical aspects of obtaining pure this compound from its natural source, providing the necessary technical details for its isolation and characterization in a laboratory setting.

Natural Source and Yield of this compound

This compound can be found in various parts of the Ailanthus altissima tree, including the bark, leaves, and roots.[7] The concentration of this compound can vary depending on the plant part, geographical location, and season of harvest. The bark is often considered a primary source for extraction.[8][9]

Table 1: Reported Yields of this compound from Ailanthus altissima

| Plant Part | Extraction Method | Solvent(s) | Reported Yield | Reference(s) |

| Leaves | Soxhlet Extraction followed by MISPE | Water | 0.756 ± 0.027 mg/g | [2] |

| Leaves | Soxhlet Extraction followed by MISPE | Methanol | 0.770 ± 0.030 mg/g | [2] |

| Bark | Not specified | Not specified | 0.21 - 1.78 mg/g | [10] |

Experimental Protocols for Isolation and Purification

The isolation of this compound from A. altissima typically involves a multi-step process encompassing extraction, fractionation, and chromatographic purification. Below are detailed protocols based on established methodologies.

General Extraction from Bark

This protocol describes a common method for extracting this compound from the bark of A. altissima.[9]

Materials:

-

Dried and powdered bark of Ailanthus altissima

-

Methanol

-

95% Ethanol

-

Petroleum ether

-

Dichloromethane

-

Saturated salt solution

-

Rotary evaporator

-

Filtration apparatus

-

Silica gel (200-300 mesh)

-

Thin-layer chromatography (TLC) plates

Protocol:

-

Maceration: Soak the powdered bark in a 10-fold volume of methanol for 12 hours.

-

Hot Reflux Extraction: Perform hot reflux extraction twice with 95% ethanol at 80°C for 2 hours each time.

-

Filtration and Concentration: Filter the extracts and merge the filtrates. Concentrate the combined filtrate in vacuo using a rotary evaporator.

-

Solvent Partitioning: Treat the concentrated extract with a 20% saturated salt solution. Extract the aqueous phase with petroleum ether and then with dichloromethane for 2 hours each.

-

Drying: Dry the dichloromethane extract in vacuo at 40°C.

-

Silica Gel Column Chromatography:

-

Prepare a silica gel column (200-300 mesh).

-

Dissolve the dried extract and load it onto the column.

-

Elute the column with a stepwise gradient of dichloromethane and methanol in the following ratios: 50:1, 30:1, 15:1, 10:1, and 5:1.

-

Collect fractions and monitor by TLC.

-

-

Purification: Combine fractions containing this compound (as determined by TLC) and further purify by crystallization to obtain pure this compound.

Sono-Extraction from Plant Material

This protocol utilizes sonication for a more efficient extraction process.[11]

Materials:

-

Crushed raw plant material (Ailanthus altissima)

-

75-90% Ethanol

-

Diatomite

-

Polyamide resin column

-

80% Ethanol

-

High-speed countercurrent chromatography (HSCCC) system

Protocol:

-

Sono-Extraction: Mix the crushed raw material with 6-12 times its volume of 75-90% ethanol and perform sono-extraction.

-

Decolorization and Concentration: Keep the extract warm and decolorize it with an appropriate amount of diatomite. Condense the extract.

-

Enrichment: Pass the condensed solution through a polyamide resin column to enrich the target compounds.

-

Elution: Elute the column with an 80% ethanol solution.

-

Concentration and Drying: Concentrate the eluent and dry the resulting material.

-

HSCCC Purification: Process the dried material using high-speed countercurrent chromatography to isolate pure this compound.

Selective Enrichment from Leaves using MISPE

This advanced protocol employs Molecularly Imprinted Solid Phase Extraction (MISPE) for highly selective purification of this compound from leaf extracts.[2][12]

Materials:

-

Ailanthus altissima leaf extract (obtained via Soxhlet extraction with methanol or water)

-

Reverse phase-C18 cartridge

-

Molecularly Imprinted Polymer (MIP) cartridge selective for this compound

-

Acetonitrile

-

Methanol

-

Water

-

HPLC system for analysis

Protocol:

-

Initial Clean-up: Pass the crude leaf extract through a reverse phase-C18 cartridge to remove non-polar compounds and pigments.

-

MISPE Protocol:

-

Condition the this compound-selective MIP cartridge.

-

Load the cleaned-up extract onto the MIP cartridge.

-

Wash the cartridge with appropriate solvents to remove non-specifically bound compounds.

-

Elute the bound this compound from the MIP cartridge using a suitable solvent (e.g., methanol).

-

-

Quantification: Analyze the eluted fraction using HPLC to determine the purity and quantity of this compound.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects, particularly its anticancer activity, by modulating various cellular signaling pathways. One of the most well-documented is the PI3K/AKT pathway.[3][8] Inhibition of this pathway by this compound can lead to decreased cell proliferation, migration, and invasion, as well as the induction of apoptosis in cancer cells.

Caption: this compound inhibits the PI3K/AKT signaling pathway.

Experimental Workflow for this compound Isolation and Bioactivity Screening

The following diagram illustrates a typical workflow from the collection of plant material to the evaluation of this compound's biological activity.

Caption: Workflow for this compound isolation and analysis.

Conclusion

This compound represents a valuable natural product with significant therapeutic and agricultural potential. This guide provides a comprehensive overview of its sourcing from Ailanthus altissima and detailed protocols for its isolation and purification. The presented methodologies, quantitative data, and pathway diagrams offer a solid foundation for researchers and professionals seeking to work with this promising compound. Further research into optimizing extraction yields, exploring its full range of biological activities, and developing it for clinical or commercial applications is warranted.

References

- 1. The Invasive Ailanthus altissima: A Biology, Ecology, and Control Review [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antitumor activity of the Ailanthus altissima bark phytochemical this compound against breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. selleckchem.com [selleckchem.com]

- 6. pure.psu.edu [pure.psu.edu]

- 7. fs.usda.gov [fs.usda.gov]

- 8. Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plant material and extraction [bio-protocol.org]

- 10. researchgate.net [researchgate.net]

- 11. Ailanthus Altissima-derived this compound enhances Gastric Cancer Cell Apoptosis by Inducing the Repression of Base Excision Repair by Downregulating p23 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.unito.it [iris.unito.it]

Ailanthone's Mechanism of Action in Cancer Cells: A Technical Guide

Introduction

Ailanthone, a quassinoid compound extracted from the bark and wood of Ailanthus altissima, has emerged as a promising natural product with potent anti-cancer properties.[1] Extensive research has demonstrated its ability to inhibit proliferation, induce programmed cell death (apoptosis), and halt the cell cycle in a variety of cancer cell lines.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms underlying this compound's anti-neoplastic effects, with a focus on its impact on key signaling pathways. This document is intended for researchers, scientists, and drug development professionals in the field of oncology.

Core Mechanisms of this compound in Cancer Cells

This compound exerts its anti-cancer effects through a multi-pronged approach, primarily by:

-

Inducing Apoptosis: this compound triggers programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[2]

-

Inducing Cell Cycle Arrest: It halts the progression of the cell cycle at various phases, preventing cancer cell division.[1][3]

-

Inhibiting Cell Migration and Invasion: this compound can suppress the metastatic potential of cancer cells.

-

Modulating Key Signaling Pathways: It targets critical signaling cascades that are often dysregulated in cancer, including the PI3K/AKT, JAK/STAT3, and NF-κB pathways.

Key Signaling Pathways Targeted by this compound

The PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. In many cancers, this pathway is constitutively active, contributing to tumor progression. This compound has been shown to effectively inhibit this pathway.[4]

Mechanism of Inhibition:

This compound's primary mechanism of action on this pathway is the inhibition of AKT phosphorylation.[4] By preventing the phosphorylation and subsequent activation of AKT, this compound blocks the downstream signaling events that promote cell survival and proliferation. This leads to a decrease in the expression of anti-apoptotic proteins like Bcl-2 and an increase in the expression of pro-apoptotic proteins like Bax, ultimately tipping the balance towards apoptosis.[3][5]

The JAK/STAT3 Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription 3 (STAT3) pathway plays a critical role in cytokine signaling and is aberrantly activated in many cancers, promoting cell proliferation, survival, and invasion. This compound has been demonstrated to suppress the activity of this pathway.[6][7]

Mechanism of Inhibition:

This compound inhibits the JAK/STAT3 pathway by reducing the phosphorylation of both JAK and STAT3 proteins.[8] This prevents the dimerization and nuclear translocation of STAT3, thereby inhibiting the transcription of its target genes, which include key regulators of cell cycle progression (e.g., cyclins) and apoptosis (e.g., Bcl-2, Mcl-1).[6][7]

The NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a transcription factor that plays a central role in inflammation, immunity, and cell survival. Its constitutive activation is a hallmark of many cancers, contributing to chronic inflammation and tumor progression. While direct inhibition of NF-κB by this compound is an active area of research, extracts from Ailanthus altissima have been shown to suppress NF-κB activation.[8]

Quantitative Data on this compound's Effects

The following tables summarize the quantitative data on the effects of this compound on various cancer cell lines.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cancer Type | Cell Line | IC50 Value (µM) | Exposure Time (h) | Reference |

| Tongue Squamous Cell Carcinoma | Cal-27 | 0.84 | 24 | [9] |

| Tongue Squamous Cell Carcinoma | Tca8113 | 0.79 | 24 | [9] |

| Breast Cancer | MDA-MB-231 | 9.8 | 48 | [4] |

| Gastric Cancer | SGC-7901 | Not specified, but lower than taxol | 24 | [4] |

Table 2: Effect of this compound on Apoptosis Rates

| Cancer Type | Cell Line | This compound Concentration (µM) | Apoptosis Rate (%) | Reference |

| Gastric Cancer | SGC-7901 | 1 | 12.44 ± 0.43 | [10] |

| 2 | 19.77 ± 0.83 | [10] | ||

| 4 | 38.71 ± 0.7 | [10] | ||

| Breast Cancer | MCF-7 | 0.5 (µg/ml) | 22.28 | [1] |

| 1.0 (µg/ml) | 27.99 | [1] | ||

| 2.0 (µg/ml) | 35.88 | [1] | ||

| 4.0 (µg/ml) | 49.77 | [1] | ||

| 8.0 (µg/ml) | 75.51 | [1] | ||

| Promyelocytic Leukemia | HL-60 | 5 | 42.02 ± 0.54 | [5] |

| 10 | 52.05 ± 2.27 | [5] | ||

| 20 | 59.69 ± 0.25 | [5] | ||

| Tongue Squamous Cell Carcinoma | Cal-27 | 4 | ~39 | [9] |

| Tca8113 | 4 | ~17 | [9] |

Table 3: Effect of this compound on Cell Cycle Distribution

| Cancer Type | Cell Line | This compound Concentration (µM) | % of Cells in G0/G1 | % of Cells in S | % of Cells in G2/M | Reference |

| Gastric Cancer | SGC-7901 | 1 | Not specified | Not specified | 14.13 ± 0.48 | [10] |

| 2 | Not specified | Not specified | 18.10 ± 0.56 | [10] | ||

| 4 | Not specified | Not specified | 20.56 ± 0.33 | [10] | ||

| Breast Cancer | MCF-7 | 0.5-8.0 (µg/ml) | Increased | Decreased | Decreased | [1] |

| Promyelocytic Leukemia | HL-60 | 5 | 53.54 ± 0.88 | Not specified | Not specified | [5] |

| 10 | 58.42 ± 0.31 | Not specified | Not specified | [5] | ||

| 20 | 65.57 ± 3.16 | Not specified | Not specified | [5] | ||

| Hepatocellular Carcinoma | Huh7 | Concentration-dependent | 50.3 to 60.1 | Not specified | Not specified | [11] |

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound's mechanism of action.

Cell Viability Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of this compound on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay is used to quantify the percentage of apoptotic and necrotic cells following this compound treatment.[12]

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and binding buffer)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash them with cold PBS.

-

Resuspend the cells in 1X binding buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X binding buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry-based method is used to determine the distribution of cells in different phases of the cell cycle after this compound treatment.[13][14]

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

6-well plates

-

Cold 70% ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (PI) staining solution (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with various concentrations of this compound for a specified time.

-

Harvest the cells and wash with PBS.

-

Fix the cells by adding them dropwise to cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.

-

Wash the fixed cells with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C.

-

Add PI staining solution and incubate for 15 minutes in the dark.

-

Analyze the cells by flow cytometry.

Western Blot Analysis

This technique is used to detect the expression levels of specific proteins in the signaling pathways affected by this compound.

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-STAT3, anti-STAT3, anti-Bcl-2, anti-Bax, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Treat cells with this compound, then lyse the cells and quantify the protein concentration.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

Transwell Migration Assay

This assay is used to assess the effect of this compound on the migratory capacity of cancer cells.

Materials:

-

Cancer cell line of interest

-

This compound stock solution

-

Transwell inserts (with 8 µm pore size)

-

24-well plates

-

Serum-free medium

-

Medium with a chemoattractant (e.g., 10% FBS)

-

Cotton swabs

-

Crystal violet staining solution

Procedure:

-

Pre-coat the Transwell inserts with a suitable extracellular matrix protein if studying invasion.

-

Seed cancer cells in the upper chamber of the Transwell insert in serum-free medium, with or without this compound.

-

Add medium containing a chemoattractant to the lower chamber.

-

Incubate for a period that allows for cell migration (e.g., 24 hours).

-

Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

-

Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.

-

Count the number of migrated cells in several random fields under a microscope.

Conclusion

This compound demonstrates significant anti-cancer activity across a range of cancer cell types by targeting fundamental cellular processes and signaling pathways. Its ability to induce apoptosis and cell cycle arrest, coupled with its inhibitory effects on the PI3K/AKT and JAK/STAT3 pathways, underscores its potential as a valuable lead compound in the development of novel cancer therapeutics. The detailed protocols provided in this guide offer a framework for researchers to further investigate the multifaceted mechanism of action of this compound and to explore its full therapeutic potential. Further research is warranted to elucidate the complete spectrum of its molecular targets and to evaluate its efficacy and safety in preclinical and clinical settings.

References

- 1. Antitumor activity of the Ailanthus altissima bark phytochemical this compound against breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces autophagic and apoptotic cell death in human promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. flowcytometry.utoronto.ca [flowcytometry.utoronto.ca]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. texaschildrens.org [texaschildrens.org]

- 9. This compound Inhibits Cell Proliferation in Tongue Squamous Cell Carcinoma via PI3K/AKT Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound induces G2/M cell cycle arrest and apoptosis of SGC-7901 human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. vet.cornell.edu [vet.cornell.edu]

- 14. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]

Ailanthone: A Deep Dive into its Discovery, History, and Scientific Exploration

Ailanthone, a potent quassinoid extracted from the Ailanthus altissima tree, commonly known as the "tree of heaven," has a rich history in traditional Chinese medicine for treating ailments like inflammation, malaria, and viral infections.[1][2] In recent decades, this natural compound has captured the attention of the scientific community for its significant antitumor properties, leading to a surge in research aimed at elucidating its therapeutic potential and mechanisms of action. This technical guide provides a comprehensive overview of the discovery, historical research progression, and key experimental findings related to this compound, tailored for researchers, scientists, and professionals in drug development.

Discovery and Structural Elucidation

This compound was first isolated in 1955 from the bark of Ailanthus altissima.[1] It is a pentacyclic diterpene lactone, and its chemical structure was further refined in the early 1980s.[3][4] The molecular formula of this compound is C₂₀H₂₄O₇.[5] The isolation and purification of this compound from its natural source are crucial first steps for research. While various methods exist, a common approach involves bioassay-guided fractionation of extracts from the tree's bark or roots.[6][7]

A History of Preclinical Research

Initial investigations into this compound's biological activities revealed a broad spectrum of effects, including antimalarial, antiviral, and anti-inflammatory properties.[2][4][5][8] These early studies laid the groundwork for its later exploration as a potential therapeutic agent for more complex diseases. The herbicidal properties of this compound have also been noted, as it is an allelopathic chemical that inhibits the growth of other plants.[9][10][11]

The primary focus of modern this compound research has shifted towards its potent anticancer activities. Numerous in vitro studies have demonstrated its growth-inhibitory effects against a variety of cancer cell lines.[2][12] These include, but are not limited to, melanoma, acute myeloid leukemia, and cancers of the bladder, lung, breast, stomach, and prostate.[2]

Quantitative Analysis of this compound's Anticancer Activity

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound in various cancer cell lines, providing a quantitative measure of its cytotoxic potency.

| Cell Line | Cancer Type | IC50 Value | Incubation Time (hours) | Reference |

| SGC-7901 | Human Gastric Cancer | 2.906 µM | 48 | [5] |

| MCF-7 | Human Breast Cancer | Not explicitly stated, but inhibition rates of 7.38-35.95% at 0.5-8.0 µg/ml | 24 | [2][13] |

| MCF-7 | Human Breast Cancer | Not explicitly stated, but inhibition rates of 22.73-47.6% at 0.5-8.0 µg/ml | 48 | [2][13] |

| MCF-7 | Human Breast Cancer | Not explicitly stated, but inhibition rates of 35.64-56.76% at 0.5-8.0 µg/ml | 72 | [2][13] |

| PCa Cells | Prostate Cancer | 69 nM (full-length AR) | Not Specified | [14] |

| PCa Cells | Prostate Cancer | 309 nM (truncated AR variants) | Not Specified | [14] |

Key Signaling Pathways Modulated by this compound

A significant body of research has focused on understanding the molecular mechanisms underlying this compound's anticancer effects. Two key signaling pathways that are consistently implicated are the JAK/STAT3 and PI3K/AKT pathways. This compound has been shown to inhibit the activation of these pathways, which are often dysregulated in cancer and play crucial roles in cell proliferation, survival, and metastasis.[1][15]

This compound's Inhibition of the JAK/STAT3 Signaling Pathway

The Janus kinase/signal transducer and activator of transcription 3 (JAK/STAT3) pathway is a critical signaling cascade in many cellular processes.[16] In numerous cancers, this pathway is constitutively active, promoting tumor growth and progression.[1] this compound has been demonstrated to suppress the activity of human colorectal cancer cells by inhibiting the JAK/STAT3 signaling pathway.[1][17] It achieves this by reducing the expression of JAK1, JAK2, and STAT3, and decreasing the phosphorylation levels of these proteins.[1][18]

This compound's Impact on the PI3K/AKT Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling pathway is another critical regulator of cell growth, proliferation, and survival that is frequently overactive in cancer.[15] this compound has been shown to exert its antitumor effects in colorectal and other cancers by inhibiting the activation of the PI3K/AKT pathway.[2][15] This inhibition leads to cell cycle arrest and the induction of apoptosis.[15][19]

Common Experimental Protocols in this compound Research

The investigation of this compound's bioactivity involves a range of standard and advanced molecular and cellular biology techniques. Below are detailed methodologies for some of the key experiments frequently cited in this compound research.

Cell Viability and Proliferation Assays (CCK-8 or MTT)

-

Objective: To determine the cytotoxic and anti-proliferative effects of this compound on cancer cells.

-

Methodology:

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound (and a vehicle control, typically DMSO) for specific time points (e.g., 24, 48, 72 hours).[13]

-

Following treatment, a solution of either 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Cell Counting Kit-8 (CCK-8) is added to each well.

-

The plates are incubated to allow for the conversion of the reagent into a colored formazan product by metabolically active cells.

-

The absorbance of the formazan product is measured using a microplate reader at a specific wavelength.

-

Cell viability is calculated as a percentage relative to the vehicle-treated control cells. The IC50 value is then determined from the dose-response curve.

-

Apoptosis Assays (Flow Cytometry)

-

Objective: To quantify the induction of apoptosis (programmed cell death) by this compound.

-

Methodology:

-

Cells are treated with this compound as described for the viability assay.

-

After treatment, both adherent and floating cells are collected and washed with cold phosphate-buffered saline (PBS).

-

The cells are then resuspended in a binding buffer and stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the cell membrane in early apoptotic cells) and a viability dye like propidium iodide (PI) or 7-AAD (which enters late apoptotic and necrotic cells with compromised membranes).

-

The stained cells are analyzed by flow cytometry.

-

The data is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells based on their fluorescence profiles.

-

Western Blot Analysis

-

Objective: To detect and quantify the expression levels of specific proteins involved in signaling pathways, cell cycle regulation, and apoptosis.

-

Methodology:

-

Cells are treated with this compound and then lysed to extract total proteins.

-

The protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

-

Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

The membrane is blocked to prevent non-specific antibody binding and then incubated with primary antibodies specific to the target proteins (e.g., STAT3, p-STAT3, AKT, p-AKT, Bcl-2, Bax, Caspase-3).[20]

-

After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).

-

A chemiluminescent substrate is added to the membrane, and the resulting light signal is captured using an imaging system. The intensity of the bands corresponds to the amount of the target protein.

-

Conclusion and Future Directions

This compound has emerged as a promising natural product with significant anticancer potential. Its ability to modulate key signaling pathways like JAK/STAT3 and PI3K/AKT underscores its potential as a multi-targeted therapeutic agent. While in vitro and preclinical in vivo studies have shown encouraging results, further research is necessary to fully elucidate its mechanisms of action and to evaluate its safety and efficacy in clinical settings.[8][12] The development of this compound analogs or novel drug delivery systems could help mitigate potential toxicity and enhance its therapeutic index, paving the way for its potential use in cancer therapy.[12]

References

- 1. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound induces G2/M cell cycle arrest and apoptosis of SGC-7901 human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Isolation of phytotoxic compounds from tree-of-heaven (Ailanthus altissima swingle) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. real.mtak.hu [real.mtak.hu]

- 8. Preclinical toxicology and toxicokinetic evaluation of this compound, a natural product against castration-resistant prostate cancer, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Ailanthus altissima - Wikipedia [en.wikipedia.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. This compound - Wikipedia [en.wikipedia.org]

- 12. Anticancer properties and mechanism of action of the quassinoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Antitumor activity of the Ailanthus altissima bark phytochemical this compound against breast cancer MCF-7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Frontiers | Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]

- 16. mdpi.com [mdpi.com]

- 17. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - 联科生物 [liankebio.com]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Antitumor activity of the Ailanthus altissima bark phytochemical this compound against breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

Ailanthone: A Technical Guide to its Phytotoxic and Herbicidal Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ailanthone, a quassinoid natural product isolated from the invasive tree of heaven (Ailanthus altissima), has garnered significant attention for its potent phytotoxic and herbicidal activities.[1] This technical guide provides an in-depth overview of the herbicidal properties of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. The information is intended to support researchers and professionals in the fields of agrochemistry, natural product chemistry, and drug development in exploring the potential of this compound as a bioherbicide.

Herbicidal and Phytotoxic Activity

This compound exhibits a broad spectrum of herbicidal effects, demonstrating both pre- and post-emergence activity against a variety of plant species, including both monocots and dicots.[2] Its phytotoxicity is concentration-dependent and can lead to significant inhibition of seed germination and plant growth.[2][3]

Quantitative Data on Phytotoxic and Herbicidal Effects

The following tables summarize the quantitative data on the phytotoxic and herbicidal effects of this compound from various studies.

Table 1: Phytotoxic Effects of this compound on Seed Germination and Seedling Growth

| Plant Species | Bioassay Type | This compound Concentration | Observed Effect | Reference |

| Lepidium sativum (Garden cress) | Radicle elongation | 0.7 mL/L | 50% inhibition | [4][5] |

| Lepidium sativum | Seed germination & seedling growth | 1.8 mg/L | Nearly complete inhibition of radicle length | [2] |

| Raphanus sativus (Radish) | Seed germination & seedling growth | 1.8 mg/L | Nearly complete inhibition of radicle length | [2] |

| Arabidopsis thaliana | Primary root length | 300 nM | ~17% inhibition | [6] |

| Arabidopsis thaliana | Primary root length | 400 nM | ~22% inhibition | [6] |

| Arabidopsis thaliana | Primary root length | 500 nM | ~33% inhibition | [6] |

| Arabidopsis thaliana | Primary root length | 1 µM | ~53% inhibition | [6] |

| Brassica juncea | Growth inhibition | 0.9 µM | 50% inhibition (I50) | [7] |

| Eragrostis tef | Growth inhibition | 2.6 µM | 50% inhibition (I50) | [7] |

| Lemna minor | Growth inhibition | 21 µM | 50% inhibition (I50) | [7] |

Table 2: Pre- and Post-Emergence Herbicidal Activity of this compound

| Application Type | Plant Species | This compound Application Rate | Observed Effect | Reference |

| Post-emergence | 7 weed species (5 of which were susceptible) | 0.5 kg/ha | Mortality within 5 days | [5] |

| Post-emergence | 17 species of weeds and crops | 0.3 kg/ha (equivalent) | >50% mortality and injury for 9 species; significant shoot biomass reduction for 13 species | [8] |

| Post-emergence | Various indicator and weed species | 50 and 200 mg/L (in leaf extracts) | 98-99% biomass inhibition | [1][2] |

| Pre-emergence | Salvia officinalis, Salvia rosmarinus | 100 and 200 mg/L (in leaf extracts) | No weeds observed in treated pots over a 60-day period | [1][2] |

Mechanism of Action

The herbicidal activity of this compound is attributed to a multi-faceted mechanism of action that disrupts fundamental physiological and molecular processes in plants. The primary modes of action identified to date include the induction of oxidative stress and the alteration of key signaling pathways related to stress, development, and hormone metabolism.[6][9][10][11]

Induction of Oxidative Stress

This compound treatment leads to the accumulation of reactive oxygen species (ROS) in plants, inducing a state of oxidative stress.[6] This is evidenced by increased staining with 3,3'-diaminobenzidine (DAB), a common method for detecting hydrogen peroxide. The accumulation of ROS can cause cellular damage and disrupt normal physiological functions.[6]

Alteration of Signaling Pathways

Transcriptomic analysis of Arabidopsis thaliana treated with this compound has revealed significant alterations in the expression of numerous genes. These genes are involved in pathways related to stress responses, plant development, and hormone metabolism.[6][9][10][11] Notably, this compound treatment leads to the differential expression of genes that are also affected by other known herbicides.[6][9]

The following diagram illustrates a proposed signaling pathway for this compound's phytotoxic action, based on transcriptomic and physiological data.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Plant growth regulatory effect and insecticidal activity of the extracts of the Tree of Heaven (Ailanthus altissima L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. cabidigitallibrary.org [cabidigitallibrary.org]

- 6. Physiological and Transcriptomic Analysis of Arabidopsis thaliana Responses to this compound, a Potential Bio-Herbicide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. IDENTIFICATION OF PLANT-GROWTH INHIBITORY PRINCIPLES IN AILANTHUS-ALTISSIMA AND CASTELA-TORTUOSA | Health & Environmental Research Online (HERO) | US EPA [hero.epa.gov]

- 8. researchgate.net [researchgate.net]

- 9. Physiological and Transcriptomic Analysis of Arabidopsis thaliana Responses to this compound, a Potential Bio-Herbicide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. semanticscholar.org [semanticscholar.org]

- 11. researchgate.net [researchgate.net]

Methodological & Application

Ailanthone: In Vitro Experimental Protocols for Cancer Cell Lines

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Abstract

Ailanthone, a natural quassinoid compound extracted from Ailanthus altissima, has demonstrated significant anti-tumor activities across a variety of cancer cell lines.[1][2] This document provides a comprehensive overview of the in vitro experimental protocols for evaluating the efficacy of this compound. It includes detailed methodologies for key assays, a summary of its effects on cell viability and apoptosis, and a visual representation of the signaling pathways it modulates. These application notes are intended to serve as a valuable resource for researchers in oncology and drug development.

Quantitative Data Summary

This compound exhibits potent cytotoxic and pro-apoptotic effects on a wide range of cancer cell lines in a dose- and time-dependent manner. The following tables summarize the half-maximal inhibitory concentration (IC50) values and apoptosis rates observed in various studies.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | Time (h) | IC50 (µM) | Reference |

| HCT116 | Colorectal Cancer | 24 | 1.79 ± 0.139 | [3] |

| 48 | 1.147 ± 0.056 | [3] | ||

| 72 | 0.603 ± 0.067 | [3] | ||

| 96 | 0.449 ± 0.021 | [3] | ||

| SW620 | Colorectal Cancer | 24 | 3.255 ± 0.479 | [3] |

| 48 | 2.333 ± 0.23 | [3] | ||

| 72 | 1.01 ± 0.079 | [3] | ||

| 96 | 0.834 ± 0.066 | [3] | ||

| MDA-MB-231 | Breast Cancer | 48 | 9.8 | [1] |

| SGC-7901 | Gastric Cancer | 48 | 2.906 | [4] |

| B16 | Melanoma | 24 | 1.83 | [5] |

| A375 | Melanoma | 24 | 5.77 | [5] |

| Huh7 | Liver Cancer | 24 | 0.677 ± 0.050 | [6] |

| 48 | 0.399 ± 0.015 | [6] | ||

| 72 | 0.351 ± 0.017 | [6] | ||

| HepG2 | Liver Cancer | 72 | 0.628 ± 0.047 | [6] |

| Hep3B | Liver Cancer | 72 | 0.544 ± 0.031 | [6] |

| NCM460 | Normal Intestinal Epithelial | 24 | 5.67 ± 0.155 | [3] |

| 48 | 3.89 ± 0.553 | [3] | ||

| 72 | 1.759 ± 0.119 | [3] | ||

| 96 | 1.314 ± 0.027 | [3] |

Table 2: Apoptosis Rates Induced by this compound

| Cell Line | Cancer Type | This compound Concentration (µM) | Time (h) | Apoptosis Rate (%) | Reference |

| MCF-7 | Breast Cancer | 8.0 (µg/ml) | 72 | 75.51 | [1] |

| HL-60 | Promyelocytic Leukemia | 5 | 48 | 42.02 ± 0.54 | [7] |

| 10 | 48 | 52.05 ± 2.27 | [7] | ||

| 20 | 48 | 59.69 ± 0.25 | [7] |

Experimental Protocols

Detailed methodologies for key in vitro experiments to assess the anti-cancer effects of this compound are provided below.

Cell Viability Assay (MTT Assay)

This protocol is adapted from studies on colorectal cancer cell lines.[8]

Objective: To determine the cytotoxic effect of this compound on cancer cell proliferation.

Materials:

-

Cancer cell lines (e.g., HCT116, SW620)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound (dissolved in DMSO)

-

96-well plates

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the medium from the wells and add 100 µL of the this compound dilutions (e.g., 0.1, 0.3, 1, 3, 10, and 30 µM) to the respective wells. Include a vehicle control (DMSO) and a blank (medium only).

-

Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the cell viability as a percentage of the vehicle control.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is based on methods used for various cancer cell lines.[5][7][8]

Objective: To quantify the percentage of apoptotic cells after this compound treatment.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates at a density of 2 x 10^5 cells/well and incubate overnight.

-

Treat the cells with various concentrations of this compound for the desired time (e.g., 24 or 48 hours).

-

Harvest the cells by trypsinization and wash them twice with cold PBS.

-

Resuspend the cell pellet in 1x Binding Buffer.

-

Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is derived from studies on hepatocellular and colorectal carcinoma cells.[8][9]

Objective: To determine the effect of this compound on cell cycle distribution.

Materials:

-

Cancer cell lines

-

6-well plates

-

This compound

-

75% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Seed and treat cells with this compound as described in the apoptosis assay.

-

Harvest the cells and wash with cold PBS.

-

Fix the cells by adding them dropwise into ice-cold 75% ethanol while vortexing gently. Store at 4°C for at least 12 hours.

-

Wash the fixed cells twice with cold PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 15-30 minutes in the dark.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Western Blot Analysis

This protocol is a general procedure based on the analysis of signaling proteins in various cancer cells treated with this compound.[5][10]

Objective: To detect changes in the expression levels of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.

Materials:

-

Cancer cell lines

-

This compound

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., against p-Akt, Akt, p-STAT3, STAT3, Bcl-2, Bax, Cyclin D1, p21)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Treat cells with this compound and harvest.

-

Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.

-

Denature equal amounts of protein by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an ECL substrate and an imaging system.

Signaling Pathways and Experimental Workflow

This compound has been shown to modulate several key signaling pathways involved in cancer cell proliferation, survival, and apoptosis. The diagrams below illustrate these pathways and a typical experimental workflow.

This compound has been reported to inhibit the PI3K/Akt/mTOR and JAK/STAT3 signaling pathways, which are crucial for cancer cell growth and survival.[1][3][11]

The JAK/STAT3 pathway is another critical target of this compound in cancer cells.[3][10][12]

References

- 1. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scispace.com [scispace.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound induces autophagic and apoptotic cell death in human promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]

- 9. researchgate.net [researchgate.net]

- 10. This compound inhibits bladder cancer tumor and cell proliferation, epithelial-mesenchymal transition, and activation of the Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound inhibits bladder cancer tumor and cell proliferation, epithelial-mesenchymal transition, and activation of the Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Ailanthone in Cell Culture Studies

Introduction

Ailanthone (AIT) is a quassinoid natural product isolated from the plant Ailanthus altissima. It has demonstrated significant pharmacological properties, including potent antitumor effects against a variety of cancer cell lines in vitro and in vivo.[1] this compound exerts its anticancer effects through multiple mechanisms, including the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways.[2][3] It has been identified as an inhibitor of the Hsp90 co-chaperone p23 and also modulates the expression of several microRNAs, contributing to its anticancer activity.[1] These application notes provide a summary of effective concentrations and detailed protocols for utilizing this compound in cell culture-based research.

Application Notes

This compound's efficacy varies across different cancer cell lines and is dependent on both concentration and treatment duration. The following tables summarize the reported half-maximal inhibitory concentrations (IC₅₀) and the effective concentrations required to induce significant biological effects such as apoptosis and cell cycle arrest.

Quantitative Data Summary

Table 1: IC₅₀ Values of this compound in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC₅₀ Value (µM) | Treatment Duration | Citation(s) |

| B16 | Melanoma | 1.83 | 24 h | [2] |

| A375 | Melanoma | 5.77 | 24 h | [2] |

| HCT116 | Colorectal Cancer | 9.16 | 24 h | [4] |

| 1.147 | 48 h | [3] | ||

| 0.603 | 72 h | [3] | ||

| SW620 | Colorectal Cancer | 18.42 | 24 h | [4] |

| SGC-7901 | Gastric Cancer | 5.473 | 24 h | [5] |

| 2.906 | 48 h | [5] | ||

| 2.47 | 72 h | [5] | ||

| MDA-MB-231 | Breast Cancer | 9.8 | 48 h | [6] |

| HL-60 | Promyelocytic Leukemia | ~5-10 (estimated) | 48 h | [7] |

| AR-FL | Androgen Receptor | 0.069 | N/A | [8] |

| AR-Vs | AR Splice Variant | 0.309 | N/A | [8] |

Table 2: Effective Concentrations of this compound for Apoptosis and Cell Cycle Arrest

| Cell Line | Effect | Concentration Range (µM) | Treatment Duration | Citation(s) |

| HL-60 | Apoptosis Induction | 5 - 20 | 48 h | [7] |

| HCT116 | G2/M Arrest & Apoptosis | 0.1 - 0.4 | 24 - 48 h | [3][4] |

| SW620 | G2/M Arrest & Apoptosis | 0.1 - 0.4 | 24 - 48 h | [3][4] |

| B16 | G0/G1 Arrest & Apoptosis | 0.5 - 2 (estimated) | 24 h | [2] |

| A375 | G2/M Arrest & Apoptosis | 2 - 8 (estimated) | 24 h | [2] |

| SGC-7901 | G2/M Arrest & Apoptosis | 1 - 4 | 48 h | [5][9] |

| Huh7 | G0/G1 Arrest | 0.2 - 0.8 | 48 h | [10] |

| MCF-7 | Apoptosis Induction | 0.5 - 8.0 (µg/mL) | 48 h | [11] |

Signaling Pathways and Experimental Workflows

This compound's mechanism of action involves the modulation of several critical signaling pathways that regulate cell survival, proliferation, and apoptosis. The following diagrams illustrate these pathways and a general workflow for cell-based assays.

Caption: A generalized workflow for in vitro studies using this compound.

Caption: this compound inhibits the PI3K/Akt pathway to induce apoptosis.[2][12][13]

Caption: this compound suppresses colorectal cancer cells via the STAT3 pathway.[3][14]

Experimental Protocols

The following are detailed protocols for key assays used to characterize the effects of this compound on cancer cells.

Protocol 1: Cell Viability Assay (MTT / CCK-8)

This protocol is used to assess the cytotoxic or anti-proliferative effects of this compound. The MTT assay relies on the conversion of yellow tetrazolium salt to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[15][16]

Materials:

-

96-well flat-bottom plates

-

Complete cell culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[7] or a commercial CCK-8 kit[3]

-

DMSO (for MTT assay)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well in 100 µL of complete medium.[4][9] Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be ≤0.1%.[14] Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1 µM to 30 µM).[4] Include a vehicle control group (medium with 0.1% DMSO).

-

Incubation: Incubate the plate for the desired time periods (e.g., 24, 48, or 72 hours) at 37°C.[7]

-

MTT Addition:

-

Solubilization (MTT Assay Only): After the 4-hour incubation, carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[7]

-

Measurement: Measure the absorbance using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve to determine the IC₅₀ value.

Protocol 2: Apoptosis Assay (Annexin V-FITC/PI Double Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC/APC Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed approximately 5x10⁵ cells per well in 6-well plates and allow them to adhere overnight.[7] Treat the cells with the desired concentrations of this compound (e.g., 5, 10, 20 µM) for 24 or 48 hours.[7]

-

Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using trypsin. Centrifuge the cell suspension at 1,500 rpm for 5 minutes.

-

Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided in the kit. Add 5 µL of Annexin V-FITC (or APC) and 5-10 µL of PI solution.[4]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[7]

-

Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples immediately using a flow cytometer.[4] Viable cells are Annexin V(-) / PI(-), early apoptotic cells are Annexin V(+) / PI(-), and late apoptotic/necrotic cells are Annexin V(+) / PI(+).

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This protocol uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle phase distribution by flow cytometry.

Materials:

-

6-well plates

-

This compound stock solution

-

Ice-cold 70% ethanol

-

PBS

-

PI/RNase Staining Buffer

Procedure:

-

Cell Seeding and Treatment: Seed approximately 1x10⁶ cells per well in 6-well plates.[3] After 24 hours, treat with various concentrations of this compound for 24 or 48 hours.[3]

-

Cell Harvesting: Collect all cells (adherent and floating) and centrifuge.

-

Fixation: Wash the cell pellet with ice-cold PBS. Resuspend the pellet and add ice-cold 70% ethanol dropwise while gently vortexing to prevent clumping. Fix the cells overnight at -20°C or for at least 2 hours at 4°C.[3]

-

Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS. Resuspend the cells in 0.5 mL of PI/RNase staining solution and incubate for 30 minutes at room temperature in the dark.[3]

-

Analysis: Analyze the samples on a flow cytometer. The DNA content will be used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Protocol 4: Western Blotting for Signaling Protein Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in pathways affected by this compound, such as the STAT3 and PI3K/Akt pathways.[3][9]

Materials:

-

6-well plates or larger culture dishes

-

This compound stock solution

-

Ice-cold PBS

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA or Bradford Protein Assay Kit

-

SDS-PAGE gels, running buffer, and transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-STAT3, anti-p-STAT3, anti-Akt, anti-p-Akt, anti-Bcl-2, anti-Bax, anti-Caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) substrate

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for the desired time (e.g., 48 hours).[3]

-

Protein Extraction: After treatment, wash cells twice with ice-cold PBS. Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells. Incubate on ice for 30 minutes.[9]

-

Lysate Clarification: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C.[9] Collect the supernatant containing the total protein.

-

Protein Quantification: Determine the protein concentration of each sample using a BCA or Bradford assay.[3]

-

SDS-PAGE and Transfer: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody (typically at a 1:1000 dilution in blocking buffer) overnight at 4°C.[17]

-

Secondary Antibody and Detection: Wash the membrane with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using software like ImageJ. Normalize the expression of target proteins to a loading control like β-actin.

References

- 1. Anticancer properties and mechanism of action of the quassinoid this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]

- 5. scispace.com [scispace.com]

- 6. This compound: A novel potential drug for treating human cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound induces autophagic and apoptotic cell death in human promyelocytic leukemia HL-60 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. This compound induces G2/M cell cycle arrest and apoptosis of SGC-7901 human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Antitumor activity of the Ailanthus altissima bark phytochemical this compound against breast cancer MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. MTT assay protocol | Abcam [abcam.com]

- 16. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 17. Stat3 Antibody | Cell Signaling Technology [cellsignal.com]

Application Notes and Protocols for Determining Cell Viability using Ailanthone in an MTT Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ailanthone, a natural quassinoid compound extracted from plants of the Ailanthus genus, has demonstrated significant anti-tumor properties across a variety of cancer cell lines.[1][2][3] Its mechanism of action involves the induction of cell cycle arrest and apoptosis through modulation of key signaling pathways, including the PI3K/Akt and JAK/STAT3 pathways.[1][4][5][6] The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and metabolic activity.[7] This application note provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxic effects of this compound on cancer cells.

The principle of the MTT assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in viable cells.[7] The amount of formazan produced is proportional to the number of living, metabolically active cells. By dissolving these crystals in a suitable solvent, the concentration can be determined by measuring the absorbance at a specific wavelength, typically between 500 and 600 nm.[8][9]

Data Presentation: this compound Cytotoxicity (IC50)

The half-maximal inhibitory concentration (IC50) is a quantitative measure of the effectiveness of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of this compound in various cancer cell lines as determined by cell viability assays.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| B16 | Melanoma | 1.83 | 24 h | [4] |

| A375 | Melanoma | 5.77 | 24 h | [4] |

| SGC-7901 | Gastric Cancer | 5.47 | 24 h | [2] |

| SGC-7901 | Gastric Cancer | 2.91 | 48 h | [2] |

| SGC-7901 | Gastric Cancer | 2.47 | 72 h | [2] |

| 786-O | Renal Cell Carcinoma | Dose-dependent inhibition | Not specified | [10] |

| ACHN | Renal Cell Carcinoma | Dose-dependent inhibition | Not specified | [10] |

| OS-RC-2 | Renal Cell Carcinoma | Dose-dependent inhibition | Not specified | [10] |

| HCT116 | Colorectal Cancer | Concentration-dependent inhibition | 48 h | [1] |

| SW620 | Colorectal Cancer | Concentration-dependent inhibition | 48 h | [1] |

Experimental Protocols

Materials

-

This compound (stock solution prepared in DMSO)

-

Target cancer cell lines

-

Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

-

Phosphate-buffered saline (PBS), sterile

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

Solubilization solution (e.g., Dimethyl sulfoxide (DMSO), acidified isopropanol)

-

96-well cell culture plates

-

Multichannel pipette

-

Microplate reader

Experimental Workflow

References

- 1. This compound suppresses the activity of human colorectal cancer cells through the STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces G2/M cell cycle arrest and apoptosis of SGC-7901 human gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. spandidos-publications.com [spandidos-publications.com]

- 4. mdpi.com [mdpi.com]

- 5. This compound inhibits bladder cancer tumor and cell proliferation, epithelial-mesenchymal transition, and activation of the Janus kinase/signal transducer and activator of transcription 3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Elucidation of the mechanism of action of this compound in the treatment of colorectal cancer: integration of network pharmacology, bioinformatics analysis and experimental validation [frontiersin.org]

- 7. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 8. broadpharm.com [broadpharm.com]

- 9. researchhub.com [researchhub.com]

- 10. This compound suppresses cell proliferation of renal cell carcinoma partially via inhibition of EZH2 - PMC [pmc.ncbi.nlm.nih.gov]

Using Ailanthone to induce apoptosis in melanoma cells

Application Notes and Protocols: Ailanthone-Induced Apoptosis in Melanoma Cells

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a natural quassinoid compound extracted from Ailanthus altissima, has demonstrated significant anti-tumor activity across various cancer cell lines.[1] In melanoma, a particularly aggressive form of skin cancer, this compound has been shown to inhibit cell proliferation and induce programmed cell death, or apoptosis.[2] This document provides a detailed overview of the mechanisms, quantitative data, and experimental protocols for studying the effects of this compound on melanoma cells. The primary mechanism of action involves the induction of apoptosis through a mitochondria-mediated pathway, characterized by the regulation of key apoptotic proteins and the activation of caspases.[3][4] Additionally, this compound's effects are linked to the modulation of critical signaling pathways, including PI3K/Akt and STAT3.[1][5]

Note on Retracted Data: It is crucial to note that a significant portion of the quantitative data presented in these application notes is derived from a study by Liu, W., et al., titled "this compound Induces Cell Cycle Arrest and Apoptosis in Melanoma B16 and A375 Cells," which was published in Biomolecules in 2019 and subsequently retracted.[6][7][8][9] The retraction was due to concerns regarding the integrity of Western blot data.[6][9] While this data is included for informational purposes, it should be interpreted with caution, and researchers are strongly encouraged to independently verify these findings.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on melanoma cells.

Table 1: IC50 Values of this compound in Melanoma and Other Cell Lines

| Cell Line | Cell Type | Incubation Time (h) | IC50 (µM) | Citation |

| B16-F10 | Murine Melanoma | 48 | 1.214 | [10] |

| YUMM1.7 | Murine Melanoma | 48 | 3.301 | [10] |

| A375 | Human Melanoma | 24 | 5.77 | [3] |

| SK-MEL-5 | Human Melanoma | 48 | 0.3725 | [10] |

| SK-MEL-28 | Human Melanoma | 48 | 0.1255 | [10] |

| WM35 | Human Melanoma | 48 | 0.6663 | [10] |

| PIG1 | Normal Epidermal Melanocytes | 48 | 2.039 | [10] |

| JB6 | Murine Epidermal | 48 | 14.99 | [10] |

Table 2: Effect of this compound on Apoptosis and Protein Expression in Melanoma Cells (Data from Retracted Source)

| Cell Line | This compound (µM) | Apoptotic Cells (%) | Bax/Bcl-2 Ratio (Fold Change) | Cleaved Caspase-3 (Fold Change) | Cleaved Caspase-9 (Fold Change) | Citation |

| B16 | 0 | ~5 | 1.0 | 1.0 | 1.0 | [3] |

| 0.5 | ~15 | Increased | Increased | Increased | [3] | |

| 1.0 | ~25 | Increased | Increased | Increased | [3] | |

| 2.0 | ~40 | Increased | Increased | Increased | [3] | |

| A375 | 0 | ~4 | 1.0 | 1.0 | 1.0 | [3] |

| 2.5 | ~12 | Increased | Increased | Increased | [3] | |

| 5.0 | ~20 | Increased | Increased | Increased | [3] | |

| 10.0 | ~35 | Increased | Increased | Increased | [3] |

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the proposed signaling pathway of this compound-induced apoptosis and a general experimental workflow for its investigation.

Caption: this compound-induced apoptotic signaling pathway in melanoma cells.

Caption: General experimental workflow for investigating this compound's effects.

Caption: Logical relationship of this compound-induced apoptosis.

Experimental Protocols

Here are detailed protocols for key experiments to assess the apoptotic effects of this compound on melanoma cells.

Cell Viability (MTT) Assay

This protocol is for determining the cytotoxic effects of this compound on melanoma cells.

Materials:

-

Melanoma cell lines (e.g., A375, B16-F10)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Seed melanoma cells into 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium.[11]

-

Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of this compound in complete culture medium.

-

After 24 hours, remove the medium and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO, concentration not exceeding 0.1%).

-

Incubate the plates for the desired time points (e.g., 24, 48, 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[11]

-

Carefully remove the medium containing MTT.

-

Add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes at room temperature.

-

Measure the absorbance at 490 nm or 570 nm using a microplate reader.[12][13]

-

Calculate cell viability as a percentage of the vehicle control.

Apoptosis Detection by Annexin V/PI Staining

This protocol is for quantifying the percentage of apoptotic and necrotic cells following this compound treatment.

Materials:

-

Melanoma cells

-

6-well plates

-

This compound

-

Annexin V-FITC/PI Apoptosis Detection Kit

-

Binding Buffer

-

Flow cytometer

Procedure:

-

Seed melanoma cells in 6-well plates and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time.

-

Harvest the cells by trypsinization and collect the supernatant containing floating cells.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[7]

-